Ethyl 3-acetylbenzoate
Overview
Description
Ethyl 3-acetylbenzoate is an organic compound with the molecular formula C11H12O3. It is an ester derived from 3-acetylbenzoic acid and ethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Scientific Research Applications
Ethyl 3-acetylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the manufacture of fragrances, flavors, and other fine chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-acetylbenzoate is a chemical compound with the molecular formula C11H12O3
Mode of Action
It is an ester, and esters are known to undergo hydrolysis under acidic or basic conditions . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. As an ester, it may participate in esterification and hydrolysis reactions
Biochemical Analysis
Biochemical Properties
It is known that the benzylic hydrogens of alkyl substituents on a benzene ring, such as in Ethyl 3-acetylbenzoate, are activated toward free radical attack . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner similar to other benzylic compounds.
Molecular Mechanism
It is known that benzylic compounds can undergo SN1, SN2, and E1 reactions, showing enhanced reactivity due to the adjacent aromatic ring . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that benzoate, a related compound, is involved in the beta-ketoadipate pathway . This suggests that this compound may also be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and efficiency.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-acetylbenzoic acid and ethanol.
Reduction: This compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Aminolysis: It can react with ammonia or amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminium hydride.
Aminolysis: Ammonia or primary/secondary amines.
Major Products Formed:
Hydrolysis: 3-acetylbenzoic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Aminolysis: Amides.
Comparison with Similar Compounds
Ethyl benzoate: An ester of benzoic acid and ethanol.
Methyl benzoate: An ester of benzoic acid and methanol.
Ethyl acetate: An ester of acetic acid and ethanol.
Comparison: Ethyl 3-acetylbenzoate is unique due to the presence of an acetyl group on the benzene ring, which influences its reactivity and applications. Unlike ethyl benzoate and methyl benzoate, which lack the acetyl group, this compound can participate in additional reactions such as nucleophilic acyl substitution.
Properties
IUPAC Name |
ethyl 3-acetylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGDCLCPJJWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461579 | |
Record name | Ethyl 3-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37847-24-8 | |
Record name | Ethyl 3-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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